molecular formula C17H15ClN2O4S B4924821 N-(4-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-(4-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B4924821
M. Wt: 378.8 g/mol
InChI Key: CWXGKLGQFOZXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as CCT128930, is a synthetic small molecule that has been studied for its potential use in cancer treatment. It was first synthesized by researchers at the University of Cambridge in the UK.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT leads to the accumulation of unmodified proteins, which can have detrimental effects on cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. It has also been shown to inhibit the formation of blood vessels, which is important for the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in lab experiments is that it has been shown to be effective against a variety of cancer cell types. However, one limitation is that it has not yet been tested in clinical trials, so its effectiveness and safety in humans is not yet known.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to test its effectiveness in clinical trials and determine its safety and tolerability in humans. Additionally, research could focus on developing more potent and selective NMT inhibitors.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-methyl-3-oxo-2-thioxoimidazolidine, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is purified using column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been studied for its potential use as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-11-10-25(23,24)20(17(11)22)15-4-2-3-12(9-15)16(21)19-14-7-5-13(18)6-8-14/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXGKLGQFOZXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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